N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide
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Overview
Description
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide is a compound that belongs to the class of arylcarboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromophenyl and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 2-bromophenyl isothiocyanate with pyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the bromophenyl and pyridine moieties may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-[(2-bromophenyl)carbamothioyl]nicotinamide: This compound shares a similar structure but has a nicotinamide moiety instead of pyridine-3-carboxamide.
N-[(2-bromophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide: This compound has a quinoline moiety, which may confer different biological activities.
Uniqueness
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of both the bromophenyl and pyridine-3-carboxamide moieties, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrN3OS |
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Molecular Weight |
336.21 g/mol |
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-5-1-2-6-11(10)16-13(19)17-12(18)9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
InChI Key |
QUHHLCVFCBUKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
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